1-epi-Darunavir

Descripción general

Descripción

1-epi-Darunavir is a stereoisomer of Darunavir, a well-known antiretroviral medication used to treat and prevent human immunodeficiency virus (HIV) infection. Darunavir is a protease inhibitor that works by blocking the activity of the HIV protease enzyme, which is essential for the virus’s replication. The this compound compound shares a similar structure but differs in the spatial arrangement of its atoms, which can influence its biological activity and pharmacological properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-epi-Darunavir involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of various functional groups. The synthetic route typically involves:

- Formation of the bicyclic core through a cyclization reaction.

- Introduction of the sulfonamide group via a sulfonylation reaction.

- Addition of the hydroxy group through a hydroxylation reaction.

- Final coupling reactions to attach the remaining functional groups.

Industrial Production Methods: Industrial production of this compound follows similar steps but is optimized for large-scale synthesis. Techniques such as hot-melt extrusion and spray-drying are employed to improve the solubility and bioavailability of the compound. The use of mesoporous carriers and water-soluble polymers in the form of amorphous solid dispersions has shown to enhance the dissolution rate and bioavailability of the compound .

Análisis De Reacciones Químicas

Types of Reactions: 1-epi-Darunavir undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert sulfoxides back to sulfides.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can influence its pharmacological properties.

Aplicaciones Científicas De Investigación

1-epi-Darunavir has several scientific research applications, including:

Chemistry: Used as a model compound to study stereoisomerism and its effects on biological activity.

Biology: Investigated for its potential to inhibit other proteases beyond HIV protease.

Industry: Utilized in the development of new pharmaceutical formulations to improve drug delivery and efficacy.

Mecanismo De Acción

1-epi-Darunavir exerts its effects by binding to the active site of the HIV protease enzyme, preventing the enzyme from cleaving viral polyproteins into functional proteins. This inhibition disrupts the viral replication cycle, reducing the viral load in infected individuals. The compound’s unique stereochemistry allows it to form robust interactions with the protease enzyme, enhancing its inhibitory activity .

Comparación Con Compuestos Similares

Darunavir: The parent compound, widely used in HIV treatment.

Amprenavir: Another protease inhibitor with a similar core structure but different functional groups.

Lopinavir: A protease inhibitor with a different stereochemistry and pharmacological profile.

Uniqueness: 1-epi-Darunavir is unique due to its distinct stereochemistry, which can influence its binding affinity and inhibitory activity against the HIV protease enzyme. This uniqueness makes it a valuable compound for studying the effects of stereoisomerism on drug activity and for developing new therapeutic agents with improved efficacy and reduced resistance .

Actividad Biológica

1-epi-Darunavir is a derivative of Darunavir (DRV), a potent protease inhibitor used in the treatment of HIV-1. This article explores the biological activity of this compound, focusing on its efficacy, pharmacokinetics, and resistance profiles, supported by relevant data tables and case studies.

Overview of Darunavir and Its Metabolite

Darunavir was approved by the FDA in 2006 and is known for its high barrier to resistance, making it effective against various HIV strains, including multi-drug resistant variants. The mechanism of action involves the inhibition of the HIV-1 protease, which is crucial for viral replication and maturation. This compound is a stereoisomer that potentially exhibits similar or enhanced biological properties compared to its parent compound.

Darunavir binds effectively to the active site of the HIV-1 protease, forming strong hydrogen bonds with amino acids in the enzyme's structure. This binding prevents the cleavage of viral polyproteins, thereby inhibiting viral maturation. The structural adaptability of Darunavir allows it to maintain efficacy against resistant strains.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | High (oral) |

| Half-life | Approximately 15 hours |

| Peak plasma concentration (Cmax) | Varies with dosage |

| Volume of distribution | High |

In vitro studies indicate that this compound may have similar pharmacokinetic properties to Darunavir, with potential modifications in absorption and metabolism due to its stereochemistry.

In Vitro Studies

In vitro studies have demonstrated that both Darunavir and its epimer exhibit potent activity against wild-type and resistant strains of HIV-1. A comparative study indicated that this compound maintains an EC50 similar to that of Darunavir, suggesting comparable antiviral potency.

Case Studies

A retrospective observational study assessed the effectiveness of Darunavir in patients with prior protease inhibitor experience. The findings showed:

- Virologic Suppression Rates :

- DRV/r 1200 mg daily : 71.4% achieved <200 copies/mL at 24 weeks.

- DRV/r 600 mg twice daily : 60.0% achieved <200 copies/mL at 24 weeks.

These results highlight the potential effectiveness of high-dose regimens which may also apply to this compound, pending further clinical evaluation.

Resistance Profiles

Resistance mutations associated with Darunavir have been well-documented. Studies suggest that while resistance can develop, the high barrier to resistance offered by Darunavir is also expected for its epimer:

| Mutation Type | Impact on Activity |

|---|---|

| Major mutations (e.g., I54V) | Reduced susceptibility |

| Minor mutations (e.g., L76V) | Minimal impact |

Drug Interactions

Darunavir's metabolism primarily involves CYP3A4, with minimal involvement from other CYP450 enzymes. In vitro studies indicate that this compound may exhibit similar metabolic pathways:

- CYP3A4 Inhibition : Ki value approximately 0.40 μM.

- P-glycoprotein Interaction : IC50 around 32.9 μM.

These interactions are crucial for understanding potential drug-drug interactions when used in combination therapies.

Propiedades

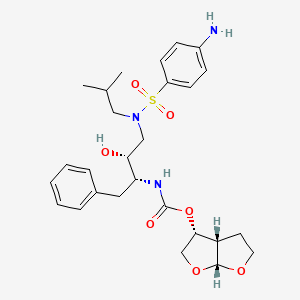

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23+,24+,25-,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBJHOAVZSMMDJ-FMTGGWRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN(C[C@H]([C@@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1546918-95-9 | |

| Record name | Darunavir, (1R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1546918959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DARUNAVIR, (1R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX4G61Z45Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.